REACTION_CXSMILES
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NCCCN1C2[C:16]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[N:10]=[C:9]([NH2:18])C=2N=C1CCOC.C1(N=C=[O:31])CCCCC1>>[CH:11]1([NH:10][C:9](=[O:31])[NH2:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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NCCCN1C(=NC=2C(=NC=3C=CC=CC3C21)N)CCOC
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Name
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|
Quantity
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780 mg
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Type
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reactant
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Smiles
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C1(CCCCC1)N=C=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C1(CCCCC1)NC(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |